molecular formula C6H12Br2 B1593665 2,3-Dibromohexane CAS No. 6423-02-5

2,3-Dibromohexane

Cat. No.: B1593665
CAS No.: 6423-02-5
M. Wt: 243.97 g/mol
InChI Key: CHNCACSQVNDLSU-UHFFFAOYSA-N
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Description

2,3-Dibromohexane is an organic compound with the molecular formula C6H12Br2. It is a dibromo derivative of hexane, where two bromine atoms are attached to the second and third carbon atoms in the hexane chain. This compound is known for its use in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromohexane can be synthesized through the bromination of hexane. The process involves the addition of bromine (Br2) to hexane in the presence of a catalyst or under specific conditions that facilitate the addition of bromine atoms to the carbon chain. The reaction typically proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the hexane molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors where hexane is continuously fed into the reactor along with bromine. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The resulting this compound is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of hexene.

    Reduction Reactions: The compound can be reduced to hexane by using reducing agents such as zinc and hydrochloric acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) or other reducing agents.

Major Products Formed:

    Substitution: Alcohols, amines, or other substituted hexane derivatives.

    Elimination: Alkenes such as hexene.

    Reduction: Hexane.

Scientific Research Applications

2,3-Dibromohexane has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for introducing bromine atoms into organic frameworks.

    Material Science: The compound is used in the preparation of brominated polymers and other materials with specific properties.

    Pharmaceutical Research: It is employed in the synthesis of potential drug candidates and in the study of brominated compounds’ biological activities.

    Chemical Analysis: this compound is used as a standard or reference compound in analytical chemistry for the calibration of instruments and validation of methods.

Mechanism of Action

The mechanism of action of 2,3-Dibromohexane in chemical reactions involves the interaction of its bromine atoms with various reagents. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and replace the bromine atoms. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms, leading to the formation of double bonds (alkenes).

Comparison with Similar Compounds

    1,2-Dibromohexane: Another dibromo derivative of hexane with bromine atoms on the first and second carbon atoms.

    1,3-Dibromohexane: Bromine atoms are attached to the first and third carbon atoms.

    2,2-Dibromohexane: Both bromine atoms are attached to the second carbon atom.

Uniqueness of 2,3-Dibromohexane: this compound is unique due to the specific positioning of the bromine atoms on the second and third carbon atoms. This positioning influences its reactivity and the types of reactions it can undergo. For example, the vicinal (adjacent) positioning of the bromine atoms makes it particularly suitable for elimination reactions to form alkenes.

Properties

IUPAC Name

2,3-dibromohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNCACSQVNDLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334856
Record name 2,3-dibromohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6423-02-5
Record name 2,3-dibromohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromohexane, mixture of diastereomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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